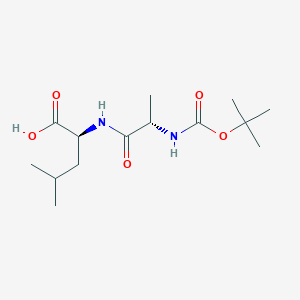
N-(tert-Butoxycarbonyl)-L-alanyl-L-leucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-Butoxycarbonyl)-L-alanyl-L-leucine: is a compound that belongs to the class of N-protected amino acids. It is commonly used in peptide synthesis as a protecting group for the amino group. The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group that can be easily removed under acidic conditions, making it a popular choice in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(tert-Butoxycarbonyl)-L-alanyl-L-leucine typically involves the protection of the amino group of L-alanine and L-leucine using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or organic solvent, such as tetrahydrofuran (THF) or acetonitrile, at ambient temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactor systems to ensure efficient and controlled reactions .
Análisis De Reacciones Químicas
Types of Reactions: N-(tert-Butoxycarbonyl)-L-alanyl-L-leucine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the Boc protecting group.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Major Products Formed: The major products formed from these reactions include deprotected amino acids, substituted amino acids, and various peptide derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N-(tert-Butoxycarbonyl)-L-alanyl-L-leucine is widely used in peptide synthesis as a protecting group for amino acids. It allows for the selective protection and deprotection of amino groups, facilitating the synthesis of complex peptides and proteins .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It serves as a building block for the synthesis of peptide-based inhibitors and substrates .
Medicine: In medicinal chemistry, this compound is used in the development of peptide-based drugs. It helps in the synthesis of prodrugs and peptide therapeutics that target specific molecular pathways .
Industry: Industrially, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. It is also employed in the synthesis of polymers and materials with specific properties .
Mecanismo De Acción
The mechanism of action of N-(tert-Butoxycarbonyl)-L-alanyl-L-leucine involves the protection of the amino group through the formation of a Boc-carbamate. The Boc group stabilizes the amino group, preventing unwanted reactions during peptide synthesis. Upon deprotection, the Boc group is removed, revealing the free amino group, which can then participate in further reactions .
Comparación Con Compuestos Similares
N-(tert-Butoxycarbonyl)ethanolamine: Used as a protecting group for amino groups in organic synthesis.
N,N,N-Tris(tert-butoxycarbonyl)-L-arginine: Another Boc-protected amino acid used in peptide synthesis.
Uniqueness: N-(tert-Butoxycarbonyl)-L-alanyl-L-leucine is unique due to its specific application in the synthesis of peptides containing both L-alanine and L-leucine. The combination of these amino acids provides specific structural and functional properties to the resulting peptides, making it a valuable compound in peptide chemistry .
Propiedades
Número CAS |
70396-20-2 |
|---|---|
Fórmula molecular |
C14H26N2O5 |
Peso molecular |
302.37 g/mol |
Nombre IUPAC |
(2S)-4-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C14H26N2O5/c1-8(2)7-10(12(18)19)16-11(17)9(3)15-13(20)21-14(4,5)6/h8-10H,7H2,1-6H3,(H,15,20)(H,16,17)(H,18,19)/t9-,10-/m0/s1 |
Clave InChI |
CJTAAOMGZFNNHS-UWVGGRQHSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(C)CC(C(=O)O)NC(=O)C(C)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


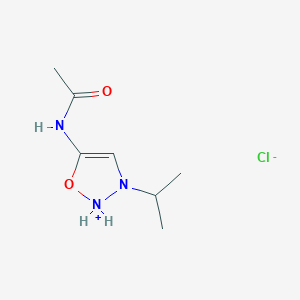

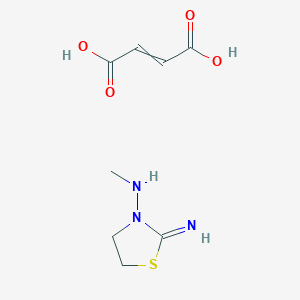
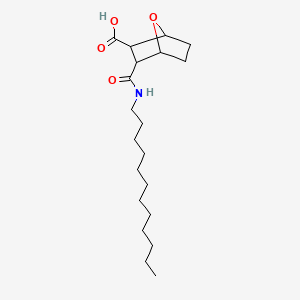
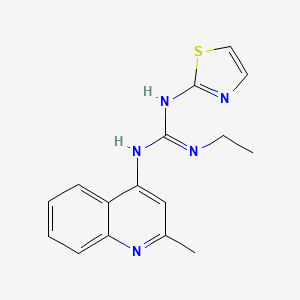
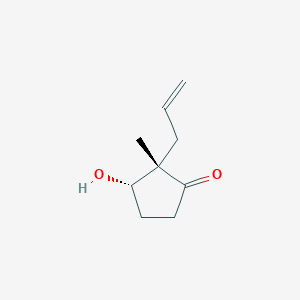
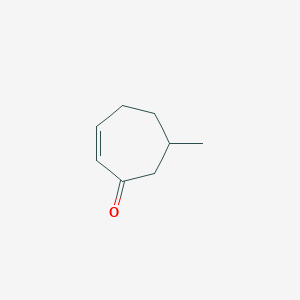
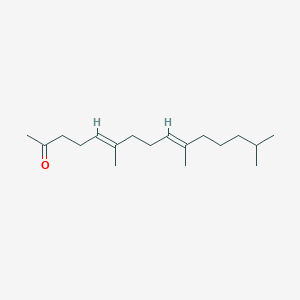
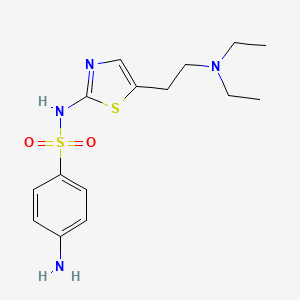
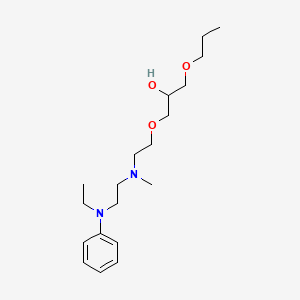


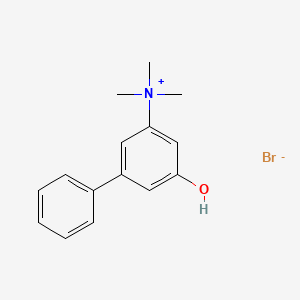
![5-[3-(4-Hydroxy-2-methoxyphenyl)propyl]-2-methoxyphenol](/img/structure/B14463094.png)
